Methyl 6-amino-4-indolecarboxylate
Overview
Description
Methyl 6-amino-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Methyl 6-amino-4-indolecarboxylate, also known as 6-Amino-4-indolecarboxylic acid methyl ester or methyl 6-amino-1H-indole-4-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.
Mode of Action
It has been reported that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways
Pharmacokinetics
The compound’s log Kp (skin permeation) is -6.59 cm/s . Its lipophilicity, as measured by various log Po/w values, ranges from 0.8 to 1.63 . These properties suggest that this compound has good bioavailability.
Result of Action
One study reported that a compound similar to this compound showed inhibitory activity against influenza a
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, possess various biological activities
Cellular Effects
It has been reported that indole derivatives can have a variety of effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 6-amino-4-indolecarboxylate in laboratory settings are not yet fully known. It is known that indole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. It is known that indole derivatives can have varying effects at different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that indole derivatives can be involved in a variety of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that indole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1H-indole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 6-nitroindole with methyl chloroformate, followed by reduction of the nitro group to an amino group . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 6-amino-1H-indole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate
- Methyl indole-4-carboxylate
Uniqueness
Methyl 6-amino-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUHYJRVJSXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646089 | |
Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-00-9 | |
Record name | Methyl 6-amino-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-amino-1H-indole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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